1-(4-Methylcyclohexyl)piperazine
Description
1-(4-Methylcyclohexyl)piperazine is a piperazine derivative featuring a 4-methylcyclohexyl substituent attached to the piperazine ring. The 4-methylcyclohexyl group introduces steric bulk and increased lipophilicity compared to aromatic substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-42-9 | |
| Record name | 1-(4-Methylcyclohexyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylcyclohexyl)piperazine typically involves the reaction of 4-methylcyclohexylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms .
Scientific Research Applications
1-(4-Methylcyclohexyl)piperazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in specific physiological effects . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Aryl-substituted derivatives (e.g., mCPP, TFMPP) exhibit strong serotonergic activity due to planar aromatic moieties, whereas bulky cyclohexyl groups may shift receptor selectivity .
Biological Activity :
- Cytotoxicity : 1-(4-Chlorobenzhydryl)piperazine derivatives show potent anticancer activity (IC₅₀ values in micromolar ranges) via apoptosis induction .
- Psychoactivity : MT-45 and TFMPP act on serotonin or opioid receptors, highlighting the role of substituents in modulating CNS effects .
Receptor Interactions: Arylpiperazines (e.g., TFMPP) show 65-fold selectivity for 5-HT1B over 5-HT1A receptors, whereas spiperone (a related compound) exhibits >100-fold selectivity for 5-HT1A .
Biological Activity
1-(4-Methylcyclohexyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Piperazine compounds are known for their diverse therapeutic applications, including anti-anxiety, antidepressant, and antipsychotic effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Biological Activity
1. Antimicrobial Activity
Research indicates that piperazine derivatives exhibit antimicrobial properties. For instance, structural analogs like 1-(4-Methylbenzyl)piperazine have shown inhibitory effects against Bacillus cereus, suggesting that similar activities may be present in this compound due to structural similarities .
2. Neuropharmacological Effects
Piperazine compounds are known to interact with various neurotransmitter receptors. Studies have shown that derivatives can bind to serotonin and dopamine receptors, leading to anxiolytic and antidepressant effects. The specific binding affinity of this compound to these receptors remains to be fully characterized but is hypothesized based on its structural framework .
3. Anticancer Potential
The potential anticancer properties of piperazine derivatives have been explored in various studies. For example, compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines, indicating a promising avenue for further investigation in cancer therapeutics .
Case Studies
Study on Antimicrobial Activity
A study utilized the BAITOC software to predict the biological activity of piperazine derivatives, including 1-(4-Methylbenzyl)piperazine, which suggested significant antibacterial properties against Bacillus cereus. This prediction was based on molecular docking studies that identified key interactions between the compound and bacterial proteins .
Neuropharmacological Research
In a comparative analysis of various piperazine derivatives, researchers found that modifications in the piperazine ring significantly altered binding affinities to serotonin receptors. Although specific data on this compound is limited, similar compounds demonstrated varying degrees of efficacy in modulating neurotransmitter activity .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C11H22N2 | Para-substituted piperazine derivative |
| 1-(4-Methylbenzyl)piperazine | C11H16N2 | Exhibits antibacterial and antidepressant activities |
| 2-Methyl-1-(3-methylcyclohexyl)piperazine | C12H24N2 | Structural analog with potential neuropharmacological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
